Product packaging for 2,3-Dihydrobenzofuran-4-carbaldehyde(Cat. No.:CAS No. 209256-42-8)

2,3-Dihydrobenzofuran-4-carbaldehyde

Cat. No.: B050890
CAS No.: 209256-42-8
M. Wt: 148.16 g/mol
InChI Key: MKWRRGVTYBMERJ-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-4-carbaldehyde is a versatile and valuable heterocyclic building block in organic synthesis and medicinal chemistry research. This compound features a benzofuran core structure, partially saturated at the 2,3-position, which confers significant rigidity and influences its electronic properties. The presence of the formyl (aldehyde) group at the 4-position provides a highly reactive handle for further chemical derivatization, making it a crucial intermediate for the construction of more complex molecular architectures. Its primary research applications include serving as a key precursor in the synthesis of libraries of small molecules for drug discovery programs, particularly in the development of compounds targeting central nervous system disorders, inflammation, and oncology. The dihydrobenzofuran scaffold is a privileged structure in pharmacology, often associated with enhanced metabolic stability and bioavailability. Researchers utilize this aldehyde in various condensation reactions, nucleophilic additions, and reductive aminations to generate novel amines, hydrazones, and heterocyclic-fused systems. Its specific molecular framework is also of interest in material science for the development of organic semiconductors and fluorescent probes. This product is intended for research purposes as a high-quality chemical intermediate to facilitate the exploration of new chemical spaces and biological pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O2 B050890 2,3-Dihydrobenzofuran-4-carbaldehyde CAS No. 209256-42-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1-benzofuran-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWRRGVTYBMERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596268
Record name 2,3-Dihydro-1-benzofuran-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209256-42-8
Record name 2,3-Dihydro-1-benzofuran-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3 Dihydrobenzofuran 4 Carbaldehyde

Classical Synthesis Routes

Classical synthesis of 2,3-Dihydrobenzofuran-4-carbaldehyde is characterized by multi-step sequences that begin with simple, commercially available benzaldehyde derivatives. These routes involve key steps such as bromination, etherification, cyclization, and the use of protecting groups to achieve the target molecule.

Multi-step Approaches from Readily Available Precursors

The synthesis is typically achieved through linear sequences that build the bicyclic structure from acyclic or monocyclic starting materials. These methods are advantageous as they avoid potentially complex or expensive starting materials. patsnap.com

A documented synthetic pathway to this compound begins with p-Hydroxybenzaldehyde. patsnap.com The process involves a series of reactions, including bromination of the aromatic ring, etherification to introduce the precursor for the dihydrofuran ring, protection of the aldehyde, intramolecular cyclization, and final deprotection. patsnap.com

The first step is the bromination of p-Hydroxybenzaldehyde to yield 3-bromo-4-hydroxyl-benzaldehyde. patsnap.com This intermediate is then reacted with a two-carbon unit, such as 1-bromo-2-chloroethane, in a Williamson ether synthesis-like reaction to form an ether intermediate. patsnap.com To prevent unwanted side reactions in the subsequent cyclization step, the aldehyde functional group is protected as an acetal. patsnap.com The key ring-forming step is an intramolecular cyclization, followed by the removal of the acetal protecting group to furnish the final product. patsnap.com

Table 1: Synthetic Route from p-Hydroxybenzaldehyde

Step Reactant Reagents Product
1 p-Hydroxybenzaldehyde Bromine 3-bromo-4-hydroxyl-benzaldehyde
2 3-bromo-4-hydroxyl-benzaldehyde 1-bromo-2-chloroethane, K₂CO₃, DMF Intermediate I
3 Intermediate I Ethylene (B1197577) glycol, p-toluenesulfonic acid Acetal-protected Intermediate II
4 Intermediate II Magnesium or Butyl lithium Cyclized Intermediate III

This table is based on the general steps described in the source literature. patsnap.com

An alternative route utilizes m-Hydroxybenzaldehyde as the starting material. patsnap.com Similar to the pathway from the para-isomer, this synthesis begins with the bromination of the aromatic ring, specifically to produce 2-bromo-3-hydroxyl-benzaldehyde. patsnap.com

This bromo-substituted intermediate is then coupled with a C2-synthon like 1,2-dibromoethane. patsnap.com The reaction is typically carried out in the presence of a base such as sodium carbonate in a suitable organic solvent like acetonitrile (B52724). patsnap.com Following this etherification, the synthesis proceeds through the established sequence of acetal protection of the aldehyde, intramolecular cyclization, and subsequent deprotection to yield this compound. patsnap.com

Table 2: Synthetic Route from m-Hydroxybenzaldehyde

Step Reactant Reagents Product
1 m-Hydroxybenzaldehyde Bromine 2-bromo-3-hydroxyl-benzaldehyde
2 2-bromo-3-hydroxyl-benzaldehyde 1,2-dibromoethane, Na₂CO₃, Acetonitrile Intermediate I
3 Intermediate I Acetal protection reagents Acetal-protected Intermediate II
4 Intermediate II Cyclization reagents Cyclized Intermediate III

This table outlines the general synthetic strategy based on available information. patsnap.com

The synthesis can also commence from a dihydroxy benzaldehyde derivative. patsnap.com This method also follows a logical progression of bromination, etherification, protection, cyclization, and deprotection. patsnap.com

The initial step involves the bromination of the dihydroxy benzaldehyde to create a halo-substituted phenol necessary for the subsequent reactions. patsnap.com This is followed by a reaction with a halogenated ethene to introduce the side chain that will form the dihydrofuran ring. patsnap.com The core of the strategy remains consistent with the other routes: the aldehyde group is protected as an acetal, the molecule is induced to cyclize, and the aldehyde is regenerated in the final step to afford the target compound. patsnap.com

In the multi-step syntheses of this compound from various hydroxybenzaldehydes, the protection of the aldehyde group is a crucial step. patsnap.com This is necessary because the conditions required for the intramolecular cyclization step, which often involve organometallic reagents like butyl lithium or magnesium, are incompatible with a free aldehyde group. patsnap.comlibretexts.org Aldehydes are reactive towards these strong nucleophiles and bases. libretexts.orgchemistrysteps.com

The most common protection strategy employed is the formation of a cyclic acetal. patsnap.com This is typically achieved by reacting the aldehyde intermediate with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. patsnap.comtotal-synthesis.com This reaction is reversible and is often driven to completion by removing the water formed during the reaction. total-synthesis.comyoutube.com

Acetal protecting groups are ideal because they are stable in the neutral to strongly basic or nucleophilic environments required for the cyclization step. libretexts.orgchemistrysteps.com Once the dihydrobenzofuran ring has been successfully formed, the aldehyde functionality can be easily restored. chemistrysteps.com This deprotection is accomplished by treating the acetal with aqueous acid, which hydrolyzes the acetal and regenerates the carbonyl group, yielding the final product, this compound. patsnap.comlibretexts.org

Methods Avoiding 2,3-Dihydrobenzofuran (B1216630) as a Raw Material

A significant feature of the classical synthetic routes discussed is that they deliberately avoid using 2,3-dihydrobenzofuran itself as a starting material. patsnap.com Conventional methods for synthesizing derivatives of 2,3-dihydrobenzofuran might involve introducing a formyl group onto a pre-existing dihydrobenzofuran ring. patsnap.com However, such approaches can be complicated, may require harsh conditions, or involve highly toxic reagents. patsnap.com

The strategies commencing from p-Hydroxybenzaldehyde, m-Hydroxybenzaldehyde, or dihydroxy benzaldehyde build the desired bicyclic ring system from the ground up. patsnap.com By starting with simple, readily available phenolic aldehydes, these methods construct the dihydrofuran ring onto the benzene (B151609) ring through a sequence of bromination, etherification, and intramolecular cyclization. patsnap.com This approach provides a more controlled and often more efficient pathway to the target molecule, this compound, without relying on a potentially more complex or less accessible starting heterocycle. patsnap.com

Modern and Green Chemistry Approaches

Modern synthetic chemistry continually seeks to develop methods that are not only efficient in producing desired molecules but are also environmentally benign. For the synthesis of this compound and its derivatives, several green chemistry approaches have been explored, including the use of alternative energy sources like ultrasound and microwaves, as well as advanced catalytic systems that minimize waste and enhance reaction specificity.

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a significant tool in green chemistry, often leading to faster reactions, higher yields, and milder conditions compared to conventional methods. semanticscholar.orgmdpi.com Its application in organic synthesis is a rapidly growing field. researchgate.net

Note: The available research for ultrasound-assisted synthesis focuses on the closely related isomer, 2,3-dihydrobenzofuran-5-carbaldehyde. The findings for this isomer are presented below as a model for the potential application of this methodology.

Ultrasound has been effectively used to promote the stereoselective synthesis of chalcones derived from 2,3-dihydrobenzofuran-5-carbaldehyde. semanticscholar.orgscielo.org.zascielo.org.za The process involves a Claisen-Schmidt condensation reaction between 2,3-dihydrobenzofuran-5-carbaldehyde and various aromatic ketones. scielo.org.za This method yields a series of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives in good to excellent yields. semanticscholar.orgresearchgate.net The stereochemistry of the resulting chalcones around the C=C double bond was confirmed to be trans (E isomer), a finding established through 1H NMR analysis which showed a characteristic coupling constant (Jab) of 15.5 Hz. semanticscholar.orgresearchgate.netscielo.org.za The benefits of this ultrasound-promoted synthesis include mild reaction conditions, high yields, short reaction times, and purification through non-chromatographic methods, highlighting its efficiency and reduction in waste. semanticscholar.orgresearchgate.netscielo.org.za

The optimization of the ultrasound-assisted synthesis was demonstrated using the reaction between 2,3-dihydrobenzofuran-5-carbaldehyde and acetophenone (B1666503) as a model. scielo.org.za The reaction conditions involve mixing the carbaldehyde (1 mmol) with a substituted acetophenone (1 mmol) in absolute ethanol (5 mL), with the addition of 40% sodium hydroxide (B78521) (20 mmol). semanticscholar.org This mixture is then subjected to ultrasound irradiation at room temperature. semanticscholar.org The progress of the reaction is monitored using thin-layer chromatography. semanticscholar.org This protocol has proven to be a significant improvement over conventional methods, which often require longer reaction times and more expensive catalysts. mdpi.comresearchgate.net

Table 1: Reaction Conditions for Ultrasound-Assisted Synthesis of Chalcones semanticscholar.org
ParameterCondition
Starting Aldehyde2,3-Dihydrobenzofuran-5-carbaldehyde (1 mmol)
KetoneSubstituted Acetophenones (1 mmol)
SolventAbsolute Ethanol (5 mL)
Base40% Sodium Hydroxide (20 mmol)
Energy SourceUltrasound Irradiation
TemperatureRoom Temperature

Microwave-Assisted Synthesis

Microwave irradiation is another alternative energy source that has become a valuable technique in organic synthesis for creating new heterocyclic scaffolds useful in drug discovery. researchgate.net This method often leads to significantly shorter reaction times, higher yields, and cleaner products compared to conventional heating methods. nih.govmdpi.com While specific protocols for the direct synthesis of this compound are not detailed in the reviewed literature, microwave-assisted methods have been successfully applied to the synthesis of the core benzofuran (B130515) and dihydrobenzofuran structures. For instance, an efficient one-pot, three-component synthesis of 2,3-disubstituted benzofurans has been developed using microwave irradiation under Sonogashira conditions. nih.gov Similarly, a facile method for synthesizing benzofuran-3(2H)-ones, which are dihydrobenzofuran derivatives, has been established using microwave assistance. nih.gov These examples demonstrate the potential of microwave technology for the efficient construction of the dihydrobenzofuran framework, a crucial step in the synthesis of the target carbaldehyde.

Catalytic Hydrogenation for Dihydrobenzofuran Core Formation

The formation of the 2,3-dihydrobenzofuran core is frequently achieved through the catalytic hydrogenation of the corresponding benzofuran precursor. This reaction involves the reduction of the double bond within the furan (B31954) ring. researchgate.net Various catalytic systems have been developed to achieve this transformation with high efficiency and selectivity.

One established method involves the hydrogenation of benzofuran over a sulfided NiMoP/Al2O3 catalyst, which first reduces the C=C bond to yield 2,3-dihydrobenzofuran. nacatsoc.org More advanced systems utilize noble metal nanoparticles. For example, ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA) have been shown to be effective for the selective hydrogenation of benzofuran derivatives. rwth-aachen.de This system allows for the hydrogenation of the oxygen-containing heterocyclic ring while preserving the aromaticity of the benzene ring. rwth-aachen.de

For enantioselective synthesis, which is crucial for many pharmaceutical applications, a chiral Rh/Hf bimetallic catalytic system has been reported for the asymmetric hydrogenation of benzofurans, producing chiral 2,3-dihydrobenzofurans with excellent yields and enantioselectivities. researchgate.net Palladium on carbon (Pd/C) is also a commonly used catalyst for the reduction of the furanoid ring in 2,3-disubstituted benzofurans to obtain the desired dihydro derivatives. researchgate.net

Table 2: Catalytic Systems for Hydrogenation of Benzofurans to 2,3-Dihydrobenzofurans
Catalyst SystemKey FeaturesReference
Sulfided NiMoP/Al2O3Conventional hydrotreating catalyst. nacatsoc.org
Ruthenium Nanoparticles (Ru@SILP-LA)High activity and selectivity for the furan ring; preserves benzene aromaticity. rwth-aachen.de
Chiral Rh/Hf Bimetallic SystemEnables asymmetric hydrogenation for chiral products with high enantioselectivity. researchgate.net
Palladium on Carbon (Pd/C)Commonly used for selective reduction of the furanoid double bond. researchgate.net

Metal-Free and Transition-Metal Catalyzed Approaches in Benzofuran/Dihydrobenzofuran Synthesis

The synthesis of the benzofuran and dihydrobenzofuran scaffold is a pivotal area of research due to the prevalence of this core in biologically active compounds. nih.govrsc.org A wide array of both transition-metal catalyzed and metal-free methods have been developed.

Transition-Metal Catalyzed Approaches: Transition metals like rhodium, palladium, and copper play a significant role in the synthesis of the dihydrobenzofuran nucleus. nih.govrsc.org Rhodium catalysts are widely used in C-H bond functionalization reactions to construct the dihydrobenzofuran ring. nih.govrsc.org For example, a Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a carbooxygenation of 1,3-dienes allows for a redox-neutral [3+2] annulation to form dihydrobenzofurans. organic-chemistry.org Palladium-catalyzed reactions are also common, such as the intramolecular coupling of alkyl phenyl ethers via C(sp³)–H and C(sp²)–H bond activation. nih.govrsc.org

Biocatalytic Strategies for Stereoselective Synthesis

The pursuit of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, and biocatalysis has emerged as a powerful tool for achieving high stereoselectivity. For the synthesis of complex 2,3-dihydrobenzofuran scaffolds, a notable biocatalytic strategy involves the use of engineered enzymes. nih.govnih.gov Specifically, engineered myoglobin catalysts have been developed to perform asymmetric cyclopropanation of benzofurans. nih.govnih.gov

This method provides a highly diastereo- and enantioselective route to stereochemically rich 2,3-dihydrobenzofuran-based tricyclic scaffolds. nih.govnih.gov The reaction, catalyzed by an iron center within the engineered myoglobin, proceeds with exceptional purity, often exceeding >99.9% for both diastereomeric excess (de) and enantiomeric excess (ee). nih.govnih.gov This biocatalytic approach is scalable and has been demonstrated to be effective for a range of benzofuran substrates, including those with both electron-donating and electron-withdrawing groups. nih.gov The insights gained from computational and structure-reactivity studies have helped in creating a stereochemical model to understand the high selectivity of the biocatalyst. nih.gov This strategy represents a significant advancement in the synthesis of complex chiral dihydrobenzofurans, expanding the utility of metalloproteins for non-natural carbene transfer reactions. nih.gov

Table 1: Key Features of Biocatalytic Synthesis of 2,3-Dihydrobenzofuran Scaffolds

Feature Description Source
Catalyst Engineered Myoglobins (Iron-based) nih.govnih.gov
Reaction Type Asymmetric Benzofuran Cyclopropanation nih.govnih.gov
Products Stereochemically dense 2,3-dihydrobenzofuran-based tricyclic scaffolds nih.gov
Stereoselectivity Excellent, >99.9% de and >99.9% ee nih.govnih.gov
Substrate Scope Tolerates benzofurans with both electron-donating and electron-withdrawing groups nih.gov

| Advantages | High yields, scalability, high enantiopurity, operates under mild conditions | nih.govnih.gov |

Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-Oriented Synthesis (DOS) is a powerful strategy in medicinal chemistry for creating collections of structurally diverse small molecules, which can then be screened for biological activity. The benzofuran and 2,3-dihydrobenzofuran scaffolds are considered "privileged structures" as they are core components in a vast number of biologically active compounds and approved drugs. acs.orgresearchgate.netacs.orgdiva-portal.org Consequently, developing DOS approaches to generate libraries based on these scaffolds is of significant interest.

Efficient synthetic protocols have been developed for the preparation of compound libraries based on 3-carboxy 2-aryl benzofuran and 3-carboxy 2-aryl trans-2,3-dihydrobenzofuran scaffolds. acs.orgacs.orgdiva-portal.org These methods are designed for flexibility and efficiency, utilizing commercially available and structurally diverse building blocks. acs.orgacs.org

The general synthetic approach involves a multi-component reaction strategy. acs.org The key starting materials include:

Salicylaldehydes: These form the core phenolic ring of the benzofuran structure.

Aryl boronic acids or aryl halides: These are used to introduce diverse aryl groups at the 2-position of the scaffold.

Primary or secondary amines: These are used to create a carboxamide functional group at the 3-position, allowing for further diversity. acs.orgacs.org

The synthesis allows for the creation of both the flat benzofuran scaffold and the more three-dimensional, topographically distinct trans-substituted 2,3-dihydrobenzofuran scaffold. acs.org The reduction of the initially formed 2-arylbenzofuran-3-carboxylate is a key step to access the corresponding trans-2-aryl-2,3-dihydrobenzofuran-3-carboxylate. acs.org

A crucial aspect of library design is the strategic selection of building blocks to ensure that the resulting compounds possess desirable physicochemical properties for drug discovery. acs.orgdiva-portal.org In the DOS of 2,3-dihydrobenzofuran libraries, building blocks are chosen specifically to achieve variation in key properties and to generate lead-like compounds. researchgate.netacs.org

Statistical molecular design principles are applied to select the salicylaldehydes, aryl boronic acids/halides, and amines. researchgate.netdiva-portal.org This selection process aims to modulate properties such as:

Molecular Weight (MW): By choosing building blocks of appropriate size, the final compounds can be kept within a range typically associated with lead- and drug-likeness.

Lipophilicity (cLogP): The octanol/water partition coefficient (logP) is a critical parameter for absorption and distribution. The choice of substituents on the building blocks directly influences the cLogP of the final molecules.

Through this strategic selection, a library of 54 lead-like compounds was synthesized with molecular weights ranging from 299 to 421 and calculated octanol/water partition coefficients (cLogP) between 1.9 and 4.7. researchgate.netdiva-portal.org This targeted approach ensures that the generated library explores a relevant chemical space with properties conducive to identifying potential drug candidates. acs.org The 2,3-dihydrobenzofuran chemotype itself is a valuable component in library design for exploring diverse regions of chemical space. nih.gov

Table 2: Physicochemical Property Ranges in a 2,3-Dihydrobenzofuran Library

Physicochemical Property Achieved Range Significance Source
Molecular Weight (MW) 299–421 Da Falls within the definition of "lead-likeness" and "drug-likeness" researchgate.netdiva-portal.org

| Calculated logP (cLogP) | 1.9–4.7 | Represents a range suitable for good absorption and permeability properties in drug candidates | researchgate.netdiva-portal.org |

Chemical Transformations and Reactivity Studies of 2,3 Dihydrobenzofuran 4 Carbaldehyde and Its Derivatives

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a versatile functional group that serves as a key site for a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives.

Condensation Reactions with Nucleophiles

A fundamental reaction of aldehydes is condensation with active methylene (B1212753) compounds, often referred to as the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of a carbanion, generated from a compound with an active hydrogen, to the carbonyl group of the aldehyde, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org The active hydrogen-containing compound typically has its methylene group flanked by two electron-withdrawing groups (Z), such as in malonic acid, ethyl acetoacetate, or cyanoacetic acid. wikipedia.org The reaction is generally catalyzed by a weak base, like piperidine (B6355638). wikipedia.orgnih.gov

Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

The Claisen-Schmidt condensation is a specific type of aldol (B89426) condensation used to synthesize chalcones, which are α,β-unsaturated ketones. nih.govjetir.org This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aryl ketone. nih.gov Chalcones are important intermediates in the biosynthesis of flavonoids and are investigated for various pharmacological activities. nih.gov

The synthesis is typically carried out by treating the aldehyde and ketone with a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. nih.govyoutube.com For example, chalcone derivatives have been synthesized by reacting substituted benzaldehydes with acetophenone (B1666503) or its derivatives. jetir.orgrsc.org The aldehyde group of 2,3-Dihydrobenzofuran-4-carbaldehyde can react with a suitable aryl ketone, such as acetophenone, under these conditions to furnish a chalcone bearing the 2,3-dihydrobenzofuran (B1216630) scaffold. This reaction would involve the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic chalcone structure. nih.gov

Derivatization Strategies for Diverse Compounds

The aldehyde functional group of this compound is a gateway for numerous derivatization strategies beyond condensation reactions. These transformations are crucial for creating diverse libraries of compounds for various applications.

One common strategy involves the protection of the aldehyde group, often by converting it into an acetal. For example, a patented method for preparing 2,3-dihydrobenzofuran carbaldehyde involves reacting an intermediate aldehyde with ethylene (B1197577) glycol under acidic catalysis to form a cyclic acetal. patsnap.com This protecting group strategy is vital in multi-step syntheses to prevent the aldehyde from reacting under conditions intended for other parts of the molecule. patsnap.com

Furthermore, the aldehyde can be derivatized for analytical purposes. Specialized reagents, such as 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), are designed to react with aldehydes under mild conditions to form derivatives that can be easily detected and characterized by techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

Other fundamental transformations include:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using various oxidizing agents. Strong oxidizing agents like chromic acid will facilitate this transformation. youtube.com

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

These derivatization strategies significantly expand the synthetic utility of this compound, enabling its incorporation into a wide range of more complex molecules.

Reactivity of the Dihydrobenzofuran Ring System

The dihydrobenzofuran scaffold itself is a key structural motif found in many biologically active compounds and natural products. nih.govnih.gov Consequently, methods to synthesize and functionalize this ring system are of great importance.

Dearomatizing Fluoroaroylation of Benzofurans to Access 2,3-Difunctionalized Dihydrobenzofurans

A novel and powerful method for synthesizing functionalized 2,3-dihydrobenzofurans involves the dearomatizing fluoroaroylation of benzofurans. nih.gov This reaction utilizes aroyl fluorides as bifunctional reagents, which allows for the simultaneous introduction of both an aroyl group and a fluorine atom across the 2,3-double bond of a benzofuran (B130515). nih.govacs.org The process is achieved through cooperative N-heterocyclic carbene (NHC) and photoredox catalysis. nih.govnih.gov

The reaction proceeds via a radical/radical cross-coupling mechanism. nih.gov A benzofuran radical cation is generated through the photoredox cycle, while a neutral ketyl radical is formed from the aroyl fluoride (B91410) in the NHC catalytic cycle. nih.govacs.org This redox-neutral transformation exhibits a broad substrate scope and high functional group tolerance, providing 3-aroyl-2-fluoro-2,3-dihydrobenzofurans in moderate to good yields and with high diastereoselectivity. nih.govnih.gov Anhydrides can also be used as bifunctional reagents in a similar dearomatizing process. nih.govnih.gov

Table 1: Examples of Dearomatizing Fluoroaroylation of Benzofurans Reaction conditions, yields, and diastereomeric ratios (d.r.) are based on reported findings. semanticscholar.org

Benzofuran Substrate Aroyl Fluoride Product Yield (%) d.r.
3-Methylbenzofuran 4-Methoxybenzoyl fluoride (2-Fluoro-3-(4-methoxybenzoyl)-3-methyl-2,3-dihydrobenzofuran) 62 13:1
3-Phenethylbenzofuran Benzoyl fluoride (2-Fluoro-3-phenethyl-2,3-dihydrobenzofuran-3-yl)(phenyl)methanone 64 15:1
3-(2-Acetoxyethyl)benzofuran Benzoyl fluoride 2-(3-Benzoyl-2-fluoro-2,3-dihydrobenzofuran-3-yl)ethyl acetate Not Specified >20:1

Intramolecular and Intermolecular Cyclization Reactions for Dihydrobenzofuran Formation

The formation of the 2,3-dihydrobenzofuran ring itself is a key area of research, with numerous cyclization strategies being developed.

Intramolecular Radical Cyclization: A metal-free approach for synthesizing functionalized 2,3-dihydrobenzofurans involves the intramolecular reductive cyclization of oxygen-containing substrates promoted by visible light and an organosilane reagent like tris(trimethylsilyl)silane. rsc.orgnih.govrsc.org This method avoids the use of transition metals and additional photocatalysts, offering an environmentally friendly alternative. nih.govrsc.org The reaction proceeds through the formation of an aryl radical which then undergoes a 5-exo-trig cyclization to form the dihydrobenzofuran ring. rsc.org

Other Cyclization Methods: A variety of other cyclization reactions have been developed to access the dihydrobenzofuran core. organic-chemistry.org These include:

Rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation with 1,3-dienes. organic-chemistry.org

Palladium-catalyzed Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes, which provide chiral substituted 2,3-dihydrobenzofurans with excellent enantiocontrol. organic-chemistry.org

Fluoride-induced desilylation of specific precursors to generate o-quinone methides, which then undergo intramolecular cyclization. organic-chemistry.org

These diverse cyclization strategies highlight the multiple synthetic routes available for constructing the core 2,3-dihydrobenzofuran structure, which can then be further modified, for example, via reactions at the 4-carbaldehyde position.

[4+1] Annulation Reactions in Dihydrobenzofuran Scaffold Construction

The [4+1] annulation strategy represents a powerful and convergent approach for the synthesis of five-membered rings, including the 2,3-dihydrobenzofuran scaffold. This method involves the reaction of a four-atom component with a one-atom synthon. A prevalent strategy in this category is the reaction of ortho-quinone methides (o-QMs), generated in situ, with various C1 synthons.

A highly enantio- and diastereoselective [4+1] annulation has been developed using in situ generated ammonium (B1175870) ylides as the C1 source. researchgate.netnih.gov In this method, precursors such as 2-(1-hydroxyalkyl)phenols are treated with a base to generate the highly reactive o-QM intermediate. This intermediate is then trapped by an ammonium ylide, leading to the formation of the 2,3-dihydrobenzofuran ring. The stereoselectivity of the reaction can be controlled with high precision, often favoring the trans isomer. researchgate.net

For instance, the reaction between an o-hydroxybenzyl alcohol derivative and an ammonium salt in the presence of cesium carbonate (Cs₂CO₃) in dichloromethane (B109758) (DCM) yields the corresponding 2,3-dihydrobenzofuran. researchgate.net

Table 1: Asymmetric [4+1] Annulation of o-QMs with Ammonium Ylides researchgate.net

Entryo-QM PrecursorAmmonium SaltYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (%)
12-(1-Hydroxyethyl)phenol(Carboethoxymethyl)trimethylammonium bromide95>95:596
22-((4-Bromophenyl)(hydroxy)methyl)phenol(Carboethoxymethyl)trimethylammonium bromide85>95:594
32-((Furan-2-yl)(hydroxy)methyl)phenol(Carboethoxymethyl)trimethylammonium bromide89>95:595

Similarly, sulfur ylides have been successfully employed as C1 synthons in [4+1] annulation reactions with in situ generated trifluoromethylated ortho-quinone methides (CF₃-o-QMs). researchgate.net This reaction proceeds under mild conditions and provides access to CF₃-containing dihydrobenzofurans, which are of interest due to the unique properties conferred by the trifluoromethyl group. The reaction is typically carried out using a base like DABCO. researchgate.net

Another approach involves a DBU-catalyzed formal [4+1] annulation of 2-(2-nitrovinyl)phenols with α-bromoacetophenones. rsc.org This organocatalytic method offers a broad substrate scope and produces 2,3-difunctionalized dihydrobenzofurans in moderate to excellent yields with high diastereoselectivity. rsc.org

Furthermore, Lewis acid catalysis has been employed for the formal (4+1)-annulation of ortho-quinone methides with diazoacetates, using B(C₆F₅)₃ as the catalyst. This reaction provides access to 2,3-dihydrobenzofuran derivatives that feature a quaternary carbon center at the C2 position. rsc.org

Electrooxidative Annulation for C3-Functionalized Derivatives

Electrosynthesis has emerged as a green and powerful tool in modern organic chemistry, enabling unique transformations without the need for chemical oxidants. Electrooxidative annulation has been successfully applied to the dearomatization of benzofuran derivatives to construct C3-functionalized polycyclic systems. nih.gov

This methodology involves the anodic oxidation of a benzofuran derivative in the presence of a suitable bis-nucleophile, such as a diol. The reaction proceeds via a dearomative annulation pathway, where the benzofuran ring acts as a four-carbon component that reacts with the nucleophile. This process allows for the regioselective construction of highly functionalized, fused heterocyclic systems that would be challenging to access through traditional thermal methods. nih.govresearcher.life

A general and practical protocol for this transformation uses an undivided electrolytic cell. nih.gov The reaction of an N-acetyl-protected benzofuran derivative with various diols (e.g., ethylene glycol, 1,3-propanediol) under electrochemical conditions leads to the formation of heterocycle-fused 2,3-dihydrobenzofurans. The size of the newly formed fused ring can be controlled by the choice of the diol, enabling the synthesis of five- to eight-membered rings fused to the dihydrobenzofuran core. nih.govresearchgate.net

Table 2: Electrooxidative Dearomative Annulation of Benzofuran Derivatives with Diols nih.gov

EntryBenzofuran DerivativeBis-nucleophile (Diol)Fused Ring SizeProductYield (%)
1N-AcetylbenzofuranEthylene glycol5Dioxane-fused dihydrobenzofuran82
2N-Acetylbenzofuran1,3-Propanediol6Dioxepane-fused dihydrobenzofuran75
3N-Acetylbenzofuran1,4-Butanediol7Dioxocane-fused dihydrobenzofuran68

The mechanism is believed to involve the anodic oxidation of the benzofuran to form a radical cation. This highly reactive intermediate is then trapped by the diol nucleophile in a regioselective manner, leading to the formation of new C-O bonds and the construction of the fused ring system. nih.gov This electrooxidative strategy is characterized by its broad functional group tolerance and scalability, highlighting its potential for the synthesis of complex molecules containing the C3-functionalized dihydrobenzofuran motif. nih.gov

Advanced Characterization Techniques and Computational Studies

Spectroscopic Analysis

Spectroscopic analysis is fundamental to confirming the chemical structure and purity of 2,3-Dihydrobenzofuran-4-carbaldehyde. Techniques such as FT-IR, NMR, and HRMS offer complementary information regarding the molecule's functional groups, atomic arrangement, and exact mass.

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic vibrational modes of the functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of the aldehyde, the aromatic ring, and the dihydrofuran moiety.

Key vibrational frequencies observed in the FT-IR spectrum are indicative of the molecule's structure. The most prominent peak is the strong C=O stretching vibration of the aldehyde group, typically found in the range of 1680-1700 cm⁻¹. researchgate.netresearchgate.net The aldehydic C-H stretch usually appears as a pair of medium-intensity bands around 2850 cm⁻¹ and 2750 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region. researchgate.netesisresearch.org The asymmetric and symmetric stretching of the C-O-C ether linkage in the dihydrofuran ring are expected around 1250 cm⁻¹ and 1070 cm⁻¹, respectively. esisresearch.org

Table 1: Characteristic FT-IR Absorption Bands for this compound.
Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic Ring
~2850 and ~2750C-H StretchAldehyde
~1685C=O StretchAldehyde
1600-1450C=C StretchAromatic Ring
~1250C-O-C Asymmetric StretchDihydrofuran Ether
~1070C-O-C Symmetric StretchDihydrofuran Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum displays characteristic signals for the aromatic, aldehydic, and dihydrofuran protons. scielo.br The aldehydic proton (CHO) is the most deshielded, appearing as a singlet at approximately 10.0 ppm. organicchemistrydata.org The aromatic protons on the benzene ring typically resonate in the region of 6.8-7.8 ppm, with their specific shifts and coupling patterns depending on their position relative to the aldehyde and dihydrofuran ring. The protons of the dihydrofuran ring appear as two triplets in the aliphatic region. The protons on the carbon adjacent to the oxygen (C2) are expected around 4.6 ppm (t, J ≈ 8.5 Hz), while the protons on the carbon adjacent to the benzene ring (C3) are found further upfield at approximately 3.3 ppm (t, J ≈ 8.5 Hz). scielo.brresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data. The aldehydic carbon (C=O) is highly deshielded, with a chemical shift around 192.0 ppm. bldpharm.com The aromatic carbons show signals between 110 and 160 ppm. The carbon of the ether linkage (C-O) in the dihydrofuran ring appears around 72 ppm, while the other aliphatic carbon resonates near 29 ppm. scielo.brresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound.
Atom¹H NMR (ppm, Multiplicity, J in Hz)¹³C NMR (ppm)
Aldehyde CHO~10.0 (s)~192.0
Aromatic CH7.8-6.8 (m)160-110
Dihydrofuran O-CH₂~4.6 (t, J ≈ 8.5)~72.0
Dihydrofuran Ar-CH₂~3.3 (t, J ≈ 8.5)~29.0

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental composition of the compound. For this compound, with a molecular formula of C₉H₈O₂, the calculated monoisotopic mass is 148.05243 Da. sigmaaldrich.comnih.gov HRMS analysis would be expected to yield an experimental mass-to-charge ratio (m/z) that closely matches this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula. bldpharm.com

Quantum Chemical Studies

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into the molecule's electronic structure, geometry, and vibrational properties, complementing the experimental data.

Density Functional Theory (DFT) Calculations

DFT calculations are widely used to model the properties of organic molecules. nih.govnih.gov For compounds related to this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-311G(d,p) has been shown to provide a good correlation between theoretical and experimental data for geometry and vibrational frequencies. researchgate.netnih.gov Such calculations are instrumental in predicting the molecule's three-dimensional structure and assigning vibrational modes observed in spectroscopic analyses. esisresearch.orgmdpi.com

DFT calculations can determine the most stable (lowest energy) conformation of the molecule by optimizing its geometry. nih.govnih.gov This provides theoretical values for bond lengths and bond angles. For the 2,3-dihydrobenzofuran (B1216630) system, calculations would confirm the near-planar structure of the fused rings.

Furthermore, these calculations are used to predict the harmonic vibrational frequencies. nih.govuit.no The calculated frequencies, often scaled by a factor (e.g., ~0.96-0.98 for B3LYP) to account for anharmonicity and computational approximations, typically show good agreement with the experimental FT-IR spectrum. nih.govnih.gov This correlation allows for a definitive assignment of each band in the experimental spectrum to a specific molecular vibration, such as the C=O stretch, C-H bends, and the complex vibrations of the fused ring system. esisresearch.org

Table 3: Representative Theoretically Calculated Bond Lengths for the 2,3-Dihydrobenzofuran Ring System.
BondTypical Calculated Bond Length (Å)
C-O (in furan (B31954) ring)~1.37
C-C (in furan ring)~1.51
C=C (in benzene ring)~1.39 - 1.41
C-C (ring fusion)~1.39
Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant factor in determining a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to add electrons to a high-lying LUMO or remove electrons from a low-lying HOMO. researchgate.net Conversely, a small HOMO-LUMO gap is indicative of lower chemical stability and higher reactivity. researchgate.net Computational studies, often employing Density Functional Theory (DFT), are used to calculate the energies of these frontier orbitals. researchgate.netresearchgate.netnih.gov For instance, the analysis of related heterocyclic compounds has shown that modifications to the molecular structure can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity. researchgate.net

Global Reactivity Descriptors

Below is an interactive table showcasing typical global reactivity descriptors and their significance.

DescriptorSymbolSignificance
ElectronegativityχThe power of an atom in a molecule to attract electrons to itself.
Chemical PotentialμThe negative of electronegativity; represents the escaping tendency of electrons.
Chemical HardnessηMeasures the resistance to change in electron distribution or charge transfer.
Chemical SoftnessSThe reciprocal of chemical hardness; indicates a higher propensity for chemical reactions.
Electrophilicity IndexωMeasures the energy lowering of a system when it accepts electrons.
Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netbhu.ac.in The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net

The MEP is plotted on an electron density isosurface, providing a clear picture of the molecule's electrostatic landscape. researchgate.net For example, in flavone (B191248) derivatives, the negative MEP values near specific functional groups have been correlated with their biological activity. nih.gov Similarly, for other organic molecules, the MEP analysis helps in identifying the most positive and negative regions, which correspond to the sites of chemical interaction. bhu.ac.inresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the classic Lewis structure representation. uni-muenchen.dewikipedia.org This method transforms the complex, delocalized molecular orbitals into a set of localized orbitals that are easier to interpret chemically. usc.edu

NBO analysis allows for the examination of charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which are quantified by second-order perturbation theory. uni-muenchen.de These interactions, or delocalizations, indicate deviations from an idealized Lewis structure and are crucial for understanding a molecule's stability and reactivity. wikipedia.org The analysis provides information on natural atomic charges, hybrid orbitals, and the composition of the NBOs. nih.govwisc.edu For instance, in the study of various organic compounds, NBO analysis has been used to understand the nature of intramolecular bonding and the effects of substituent groups on molecular stability. nih.gov

Chromatographic Techniques

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used to monitor the progress of chemical reactions. nih.govyoutube.com By spotting the reaction mixture on a TLC plate at different time intervals alongside the starting materials and expected products, one can visually track the consumption of reactants and the formation of products. youtube.com

The separation is based on the differential partitioning of the components between the stationary phase (a solid adsorbent like silica (B1680970) gel) and the mobile phase (a liquid solvent system). nih.gov The progress of the reaction is observed by the appearance of new spots corresponding to the products and the disappearance of the spots of the starting materials. youtube.com This allows for a quick determination of whether the reaction is complete or requires more time. youtube.com

HPLC and UPLC for Compound Information and Documentation

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful analytical techniques used for the separation, identification, and quantification of components in a mixture. sielc.com For a compound like this compound, HPLC and UPLC methods can provide crucial information regarding its purity and can be used for its documentation. bldpharm.com

These techniques offer high resolution and sensitivity. A typical analysis involves a reverse-phase column, such as a Newcrom R1, with a mobile phase consisting of solvents like acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com UPLC, which utilizes smaller particle size columns (e.g., sub-2 µm), allows for faster analysis times and improved resolution compared to traditional HPLC. sielc.com These methods are scalable and can be adapted for preparative separations to isolate impurities or for pharmacokinetic studies. sielc.com

Applications in Medicinal Chemistry and Drug Discovery

Role as a Privileged Scaffold in Drug Molecules

The 2,3-dihydrobenzofuran (B1216630) nucleus is considered a "privileged scaffold" in medicinal chemistry. nih.gov This term describes molecular frameworks that are capable of binding to multiple, distinct biological targets, making them valuable starting points for the design of novel drugs. nih.govnih.govmdpi.com By strategically modifying the core 2,3-dihydrobenzofuran structure, researchers can develop diverse libraries of compounds with the potential to act on various receptors and enzymes. nih.govsemanticscholar.org This approach has been instrumental in identifying lead compounds for a range of therapeutic areas, including inflammation and cancer. nih.gov

Synthesis of Melatonin Receptor Agonists (e.g., Ramelteon, Tasimelteon)

2,3-Dihydrobenzofuran-4-carbaldehyde is a crucial intermediate in the synthesis of several commercially significant drugs, most notably the melatonin receptor agonists Ramelteon and Tasimelteon. researchgate.netnewdrugapprovals.orgnewdrugapprovals.orggoogle.com These drugs are used for the treatment of sleep disorders and act by selectively targeting the MT1 and MT2 melatonin receptors in the brain. newdrugapprovals.orgfda.gov

The synthesis of Ramelteon often involves multi-step processes where the 2,3-dihydrobenzofuran moiety forms the core tricyclic structure of the final molecule. researchgate.netgoogle.comnih.gov Various synthetic routes have been developed, starting from different derivatives of 2,3-dihydrobenzofuran to construct the indane subunit and introduce the necessary chiral side chain. researchgate.netnih.gov

Similarly, the synthesis of Tasimelteon utilizes a 2,3-dihydrobenzofuran derivative as a key building block. newdrugapprovals.orgnewdrugapprovals.orggoogle.com For instance, (-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanecarboxaldehyde, a derivative of the title compound, is a direct precursor in the synthetic pathway to Tasimelteon. newdrugapprovals.orgnewdrugapprovals.org

DrugTherapeutic ClassRole of 2,3-Dihydrobenzofuran Scaffold
Ramelteon Melatonin Receptor AgonistForms the core bicyclic component of the final tricyclic structure. researchgate.netgoogle.comnih.gov
Tasimelteon Melatonin Receptor AgonistServes as a key starting material for the construction of the molecule. newdrugapprovals.orgnewdrugapprovals.orggoogle.com

Derivatives with Reported Biological Activities

Derivatives of the 2,3-dihydrobenzofuran scaffold have been extensively studied and have demonstrated a wide array of pharmacological activities.

Numerous studies have highlighted the potential of 2,3-dihydrobenzofuran derivatives as anticancer agents. smolecule.commdpi.comresearchgate.netnih.gov These compounds have shown cytotoxic activity against various human cancer cell lines, including breast, prostate, and colorectal cancer. smolecule.commdpi.comnih.gov The mechanism of action is often linked to the inhibition of key cellular processes involved in tumor growth and proliferation. mdpi.comnih.gov For example, certain fluorinated dihydrobenzofuran derivatives have been shown to inhibit the expression of the antiapoptotic protein Bcl-2 and induce DNA fragmentation. mdpi.comnih.gov Structure-activity relationship (SAR) studies suggest that the presence of specific substituents, such as fluorine, bromine, and hydroxyl or carboxyl groups, can enhance the anticancer effects. mdpi.comnih.gov

The 2,3-dihydrobenzofuran scaffold is a promising framework for the development of new antimicrobial agents. smolecule.com Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. smolecule.comresearchgate.net Molecular docking studies suggest that these compounds can effectively interact with biological targets in microbes, paving the way for novel antimicrobial drugs. smolecule.com

Derivatives of 2,3-dihydrobenzofuran have demonstrated significant anti-inflammatory properties. smolecule.commdpi.comnih.gov Research has shown that these compounds can suppress inflammation by inhibiting the production of key inflammatory mediators. mdpi.comnih.govmdpi.com For example, certain fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives were found to inhibit the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to a decrease in the secretion of prostaglandins and nitric oxide. mdpi.comnih.gov Some derivatives have also been identified as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an important enzyme in the inflammatory pathway. nih.gov

Reported Anti-inflammatory Activity of Fluorinated Dihydrobenzofuran Derivatives mdpi.comnih.gov

Mediator Effect IC50 Range (µM)
Interleukin-6 (IL-6) Inhibition of Secretion 1.2 - 9.04
Chemokine (C-C) Ligand 2 (CCL2) Inhibition of Secretion 1.5 - 19.3
Nitric Oxide (NO) Inhibition of Production 2.4 - 5.2

The development of antiviral agents based on the 2,3-dihydrobenzofuran scaffold has also been an area of active research. While direct antiviral data for this compound itself is limited, the broader class of benzofuran and dihydrobenzofuran derivatives has shown potential. nih.gov For instance, studies on other heterocyclic compounds have demonstrated that structural motifs similar to dihydrobenzofuran can be incorporated into molecules with anti-HIV activity. nih.govnih.govmdpi.com The general principle of using privileged scaffolds like dihydrobenzofuran supports their exploration in the design of novel antiviral therapeutics. ijpsr.com

Antitubercular Activity

The benzofuran moiety, a close structural relative of 2,3-dihydrobenzofuran, is a recognized pharmacophore in the development of new antitubercular drugs. researchgate.net Derivatives of this class have shown potential against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (MTB). researchgate.net

In silico studies have been instrumental in identifying the potential mechanisms of these compounds. One such study analyzed the antitubercular potential of benzofuran derivatives by performing molecular docking against NarL, a transcriptional regulatory protein essential for MTB's adaptation to anaerobic conditions, a state associated with latent infection. nih.gov The findings suggested that derivatives of the benzofuran moiety could serve as a foundation for developing novel drugs against tuberculosis. nih.gov A specific compound, Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate, was shown to stabilize effectively at the active site of the NarL protein during molecular dynamics simulations, indicating its potential as an inhibitor. nih.gov

Table 1: In Silico Analysis of a Benzofuran Derivative Against MTB Target

CompoundProtein TargetComputational MethodKey Finding
Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylateNarLMolecular Docking & SimulationStabilized at the active site for over 10 ns, suggesting inhibitory potential. nih.gov

Antimalarial Activity

Derivatives of the benzofuranone scaffold have demonstrated significant promise as antimalarial agents. A series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones were screened for their activity against both drug-sensitive (3D7) and multidrug-resistant (K1) strains of Plasmodium falciparum. nih.govnih.gov

The study revealed that compounds with 5-nitrofuran and 5-nitrothiophene moieties were more potent against the drug-sensitive 3D7 strain, while analogs with 5-nitroimidazole and 4-nitroimidazole groups were highly active and selective against the resistant K1 strain. nih.gov Notably, one of the most potent compounds, (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone, exhibited the highest activity against the 3D7 strain. nih.gov Further investigation into the mechanism of action suggested that these compounds may inhibit the formation of β-hematin, a crucial process for the parasite's survival. nih.gov

Table 2: Antimalarial Activity of Selected Benzofuranone Derivatives

CompoundP. falciparum StrainIC₅₀ (µM)
(Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone3D7 (sensitive)0.28 nih.gov
(Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranoneK1 (resistant)0.000654 nih.gov

PPARα Agonists with Hypolipidemic Activity

The 2,3-dihydrobenzofuran skeleton is a key structural feature in a novel class of potent and subtype-selective peroxisome proliferator-activated receptor alpha (PPARα) agonists. acs.orgnih.gov PPARα is a primary target for drugs aimed at managing dyslipidemia, a condition characterized by abnormal levels of lipids like cholesterol and triglycerides in the blood. mdpi.com

A systematic study of 2,3-dihydrobenzofuran-2-carboxylic acids led to the identification of several key structural elements required for maintaining high potency and selectivity for PPARα. nih.gov When evaluated in animal models of dyslipidemia, selected compounds from this class demonstrated excellent cholesterol- and triglyceride-lowering effects. nih.gov The observed hypolipidemic activity occurred at dose levels significantly lower than that of fenofibrate, a marketed PPARα agonist, highlighting the potential for developing more effective treatments for hyperlipidemia. nih.gov

Computational Drug Design Approaches

Computational methods are integral to modern drug discovery, enabling the rational design and prediction of activity for new chemical entities. These approaches have been widely applied to derivatives of the 2,3-dihydrobenzofuran scaffold to explore their therapeutic potential.

Molecular Docking Studies for Microbial Activity Prediction

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This method has been used to investigate the antimicrobial potential of 2,3-dihydrobenzofuran derivatives. Studies have shown that these compounds can effectively bind to the active sites of key microbial enzymes.

For instance, docking studies of 2,3-dihydrobenzofuran-2-carboxylate derivatives predicted microbial activity with binding energies ranging from -6.0 to -7.5 kcal/mol, indicating stable interactions. researchgate.net In another study, benzofuran-triazine derivatives were docked against the dihydrofolate reductase (DHFR) receptor, a critical enzyme for bacterial survival, revealing good interactions through hydrogen bonding and hydrophobic contacts. nih.gov Similarly, other benzofuran derivatives have been docked against bacterial targets with predicted binding energies as low as -10.4 Calorie/mol, suggesting strong inhibitory potential. researchgate.netafricanjournalofbiomedicalresearch.com

Table 3: Summary of Molecular Docking Studies for (Dihydro)benzofuran Derivatives

Derivative ClassProtein TargetPredicted Binding Energy
2,3-Dihydrobenzofuran-2-carboxylatesBacterial/Fungal Proteins-6.0 to -7.5 kcal/mol researchgate.net
Benzofuran-triazinesDihydrofolate Reductase (DHFR)Not specified, good interactions noted nih.gov
5-nitrobenzofuran-3-yl hydrazine derivativesBacterial Proteins-6.9 to -10.4 Calorie/mol researchgate.netafricanjournalofbiomedicalresearch.com

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is used to predict the activity of new molecules and to guide the optimization of lead compounds.

A comparative QSAR study was conducted on a series of 2-phenyl-2,3-dihydrobenzofurans with antileishmanial potential. nih.govresearchgate.net The study developed various models using different machine learning methods and molecular descriptors, as well as 3D-QSAR models based on molecular interaction fields. nih.gov The results indicated that the 3D-QSAR models were superior in performance and statistically more robust for this class of compounds. researchgate.net A well-validated QSAR model can serve as a crucial tool for predicting the potency of newly designed dihydrobenzofuran derivatives before their synthesis, thereby streamlining the drug development process. nih.gov The robustness of such models is confirmed by statistical metrics like a high squared correlation coefficient (R²) and a high cross-validated R² (Q²). frontiersin.org

Machine Learning in Drug Discovery

Machine learning (ML) encompasses a broad range of algorithms that can learn from data to make predictions about new, unseen inputs. In drug discovery, ML models are used to predict the biological activity and physicochemical properties of molecules from their chemical structures. nih.gov These techniques are often integrated with other computational methods, such as the use of Random Forest and Support Vector Regression in QSAR studies of 2-phenyl-2,3-dihydrobenzofurans. nih.gov

More broadly, ML models can be trained on large chemical databases to learn complex structure-activity relationships. arxiv.org For a class of compounds like 2,3-dihydrobenzofuran derivatives, a dataset of synthesized analogs and their measured biological activities could be used to train a predictive model. Such a model could then be used to perform virtual screening of large compound libraries to identify novel derivatives with a high probability of being active. Generative deep learning models can even design entirely new molecules optimized for a specific property. chapman.edu This machine learning-assisted approach can significantly accelerate the identification of promising drug candidates for further experimental testing. nih.gov

Compound Index

Applications in Material Science and Other Fields

Potential in Developing New Materials with Specific Optical or Electronic Properties

The 2,3-dihydrobenzofuran (B1216630) scaffold is a key component in the design of materials with tailored optical and electronic properties. The non-planar structure of the 2,3-dihydrobenzofuran ring, combined with the electronic influence of the carbaldehyde group, gives rise to unique chiroptical properties. youtube.com The helicity of the O-heterocyclic ring in chiral 2,3-dihydrobenzofuran derivatives has a direct correlation with their circular dichroism (CD) spectra, which is crucial for determining their absolute configuration. youtube.com This relationship is fundamental in developing materials that interact with polarized light, with potential applications in optical devices and sensors.

Furthermore, derivatives of dihydrobenzofuran have been shown to exhibit fluorescence. For instance, certain newly synthesized dihydrobenzofuran compounds emit green fluorescence in the 513-549 nm range when exposed to UV irradiation in an acetone (B3395972) solution. nih.gov This property is of significant interest for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and imaging agents. The aldehyde functional group on the 2,3-dihydrobenzofuran-4-carbaldehyde molecule provides a convenient point for chemical modification, allowing for the fine-tuning of these optical properties.

The electronic properties of materials derived from this compound can be influenced by creating plasma polymerized thin films. For example, studies on furan-2-carbaldehyde, a related compound, have shown that the optical band gap of amorphous polymer thin films decreases with heat treatment, indicating a change in the electronic structure. researchgate.net This suggests that polymers based on this compound could have tunable electronic characteristics suitable for semiconductor applications.

Building Blocks for Polymers and Functional Materials

This compound serves as a critical building block for the synthesis of polymers and other functional materials. wikipedia.org Its bifunctional nature, possessing a reactive aldehyde group and a stable dihydrobenzofuran core, allows it to be incorporated into larger molecular structures. The aldehyde can readily participate in a variety of chemical reactions, such as condensations and additions, to form polymer chains or to attach the molecule to a substrate.

The rigid, heterocyclic structure of the dihydrobenzofuran unit imparts desirable thermal and mechanical properties to polymers. Its incorporation can enhance the stability and performance of materials used in demanding applications. The inherent properties of the dihydrobenzofuran scaffold can be harnessed to create functional materials for specific purposes, including advanced coatings, high-performance plastics, and materials for electronic devices.

FeatureUtility in Polymer/Material Synthesis
Aldehyde Group Reactive site for polymerization and functionalization.
Dihydrobenzofuran Core Provides rigidity, thermal stability, and specific optical properties.
Bifunctionality Allows for the creation of well-defined macromolecular architectures.

Supramolecular Chemistry Applications

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. youtube.com These interactions are key to processes like molecular recognition and self-assembly. youtube.com The field of host-guest chemistry, a subset of supramolecular chemistry, involves a larger "host" molecule selectively binding a smaller "guest" molecule. youtube.comrsc.org

While specific research on this compound in supramolecular chemistry is not extensively documented, its structural features make it a promising candidate for such applications. The defined three-dimensional shape and the presence of both an aromatic ring and an oxygen-containing heterocycle could allow it to act as a guest, fitting into the cavity of a larger host molecule.

Moreover, the aldehyde group can be modified to introduce functionalities that promote self-assembly, leading to the formation of ordered supramolecular structures. The non-planar nature of the dihydrobenzofuran core could also influence the packing and assembly pathways in supramolecular polymerization, potentially leading to novel materials with complex architectures. nih.gov

Catalytic Applications of Dihydrobenzofuran Derivatives

Derivatives of dihydrobenzofuran are not only the products of catalytic reactions but are also involved in the development of new catalytic systems. The synthesis of the 2,3-dihydrobenzofuran skeleton itself often relies on transition metal catalysis. mdpi.com Rhodium and copper-based catalysts have been shown to be highly efficient in synthesizing dihydrobenzofuran derivatives under mild conditions. mdpi.com These catalytic methods are valued for their high yields and efficiency. mdpi.com

In the realm of biocatalysis, engineered enzymes containing a dihydrobenzofuran scaffold have been developed. For example, a nonheme iron enzyme was modified by substituting its native iron center with copper, enabling it to catalyze the intramolecular oxytrifluoromethylation of alkenes. This engineered biocatalyst, which incorporates a dihydrobenzofuran derivative, can produce lactones with high efficiency and enantioselectivity. This highlights the potential of using dihydrobenzofuran structures to create novel catalysts for specific and challenging chemical transformations.

Catalyst TypeApplication in Dihydrobenzofuran ChemistryKey Findings
Rhodium (Rh) Synthesis of 2,3-dihydrobenzofuran derivatives. mdpi.comHigh efficiency and yields under mild conditions. mdpi.com
Copper (Cu) Synthesis of 2,3-dihydrobenzofuran derivatives. mdpi.comActive and inexpensive catalysts for various organic transformations. mdpi.com
Engineered Biocatalysts Intramolecular alkene oxytrifluoromethylation.High efficiency and enantioselectivity in producing CF3-substituted lactones.

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways

Current synthetic routes to the 2,3-dihydrobenzofuran (B1216630) core often involve multi-step procedures. acs.org Future research should prioritize the development of more efficient and atom-economical pathways to 2,3-dihydrobenzofuran-4-carbaldehyde. The exploration of transition metal-catalyzed reactions, such as rhodium(III)-catalyzed C-H activation followed by carbooxygenation, presents a promising avenue for the direct synthesis of dihydrobenzofurans. organic-chemistry.org Adapting such methods to incorporate the 4-carbaldehyde functionality would be a significant advancement.

Furthermore, leveraging renewable starting materials and environmentally benign reaction conditions will be crucial. Research into biocatalytic methods, employing enzymes to construct the dihydrobenzofuran ring system with the desired substitution pattern, could offer a sustainable alternative to traditional synthetic approaches.

Synthetic ApproachPotential AdvantagesKey Research Challenges
Transition Metal CatalysisHigh efficiency, regioselectivity, and stereoselectivity. organic-chemistry.orgCatalyst cost and removal, substrate scope limitations.
BiocatalysisEnvironmentally friendly, high stereoselectivity.Enzyme discovery and engineering, reaction optimization.
Photoredox CatalysisMild reaction conditions, unique reactivity.Substrate scope, development of new photocatalysts.
Flow ChemistryImproved safety, scalability, and reproducibility.Reactor design, optimization of reaction parameters.

Investigation of Stereoselective Synthesis for Chiral Derivatives

The introduction of chirality into the 2,3-dihydrobenzofuran scaffold can significantly impact its biological activity. While several stereoselective methods for the synthesis of dihydrobenzofuran derivatives have been reported, their application to derivatives bearing a 4-carbaldehyde group is an area ripe for investigation. organic-chemistry.org

Future research should focus on the development of catalytic asymmetric methods to control the stereochemistry at the C2 and C3 positions of the dihydrofuran ring. The use of chiral catalysts, such as those based on palladium or rhodium, in intramolecular cyclization reactions could provide access to enantioenriched this compound derivatives. organic-chemistry.org Additionally, organocatalysis, employing small organic molecules as chiral catalysts, offers a metal-free alternative for stereoselective synthesis. organic-chemistry.org

Stereoselective MethodCatalyst TypePotential Outcomes
Asymmetric HydrogenationChiral transition metal complexesEnantioselective reduction of a benzofuran (B130515) precursor.
Asymmetric CycloadditionChiral Lewis acids or organocatalystsDiastereo- and enantioselective formation of the dihydrofuran ring.
Kinetic ResolutionEnzymes or chiral catalystsSeparation of a racemic mixture of this compound.

Expanded Scope of Reactivity and Derivatization

The aldehyde functional group at the 4-position of this compound is a versatile handle for a wide range of chemical transformations. libretexts.org Future research should systematically explore the reactivity of this aldehyde to generate a diverse library of derivatives with novel properties.

Standard aldehyde derivatization reactions, such as reductive amination, Wittig reactions, and the formation of imines and oximes, can be employed to introduce various functional groups and build molecular complexity. libretexts.org Furthermore, the investigation of less conventional reactions, such as multicomponent reactions involving the aldehyde, could lead to the rapid synthesis of complex molecular scaffolds. The reactivity of the dihydrobenzofuran ring itself, such as electrophilic aromatic substitution, should also be explored to further expand the chemical space accessible from this starting material.

Reaction TypeReagentsPotential Products
Reductive AminationAmines, reducing agentsAmines and substituted amines. libretexts.org
Wittig ReactionPhosphonium ylidesAlkenes. libretexts.org
Knoevenagel CondensationActive methylene (B1212753) compoundsα,β-Unsaturated carbonyl compounds.
Grignard ReactionGrignard reagentsSecondary alcohols.

Advanced Applications in Chemical Biology and Materials Science

The 2,3-dihydrobenzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.gov Future research should focus on leveraging this scaffold in the design of novel probes for chemical biology and functional materials.

The aldehyde functionality of this compound can be used to attach fluorescent dyes, biotin tags, or other reporter molecules, enabling its use as a chemical probe to study biological processes. For instance, derivatives could be designed as inhibitors of specific enzymes, with the aldehyde serving as a reactive "warhead" for covalent modification.

In materials science, the incorporation of the rigid and planar dihydrobenzofuran unit into polymers could lead to materials with interesting photophysical or electronic properties. researchgate.net The aldehyde group provides a convenient point for polymerization or for grafting onto surfaces to create functional materials.

In-depth Computational Modeling for Structure-Activity Relationships

Computational modeling can be a powerful tool to guide the design and optimization of this compound derivatives with desired biological activities. nih.govnih.gov Future research should employ in-depth computational studies to establish clear structure-activity relationships (SAR).

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to understand the electronic properties of the molecule and predict its reactivity. materialsciencejournal.org Molecular docking simulations can be employed to predict the binding modes of derivatives to specific biological targets, such as enzymes or receptors. nih.gov These computational insights can then be used to prioritize the synthesis of compounds with the highest probability of biological activity, thereby accelerating the drug discovery process.

By systematically exploring these future directions, the scientific community can unlock the full potential of this compound as a versatile building block for the development of new medicines, chemical probes, and advanced materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3-Dihydrobenzofuran-4-carbaldehyde, and what methodological considerations are critical for optimizing yield?

  • Methodological Answer : The compound is synthesized via oxidation of dihydrobenzofuran methanol derivatives. For example, oxidation of 5-((2SR,3SR)-6-hydroxy-4-(hydroxymethyl)-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl)benzene-1,3-diol using pyridinium dichromate (PDC) in tetrahydrofuran (THF) at room temperature yields 48% product after purification via silica gel chromatography (DCM:MeOH 90:10) . Key considerations include solvent choice, stoichiometry of oxidizing agents (e.g., PDC or Dess-Martin periodinane (DMP)), and reaction time to minimize side products.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR for structural confirmation, focusing on aldehyde proton signals (~9-10 ppm) and dihydrobenzofuran ring protons.
  • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) to verify molecular ion peaks (e.g., [M+H]+^+ observed at m/z 364.95 vs. calculated 365.10) .
  • Chromatography : Use HPLC or silica gel column chromatography (e.g., heptane:EtOAc gradients) for purity assessment .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Perform reactions in fume hoods due to volatile solvents (e.g., THF, DCM).
  • Waste Disposal : Segregate hazardous waste (e.g., oxidizing agents like DMP) and use licensed disposal services .

Q. How can researchers optimize purification of this compound from complex reaction mixtures?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with optimized solvent systems (e.g., DCM:MeOH 90:10 or heptane:EtOAc 65:35) based on compound polarity .
  • Crystallization : Explore solvent pairs (e.g., EtOAc/heptane) for recrystallization to enhance purity.

Advanced Research Questions

Q. How can mechanistic studies elucidate the oxidation pathway of dihydrobenzofuran methanol derivatives to this compound?

  • Methodological Answer :

  • Kinetic Analysis : Monitor reaction progress via in situ techniques (e.g., FT-IR or 1^1H NMR) to identify intermediates.
  • Isotopic Labeling : Use 18^{18}O-labeled oxidizing agents to trace oxygen incorporation into the aldehyde group.
  • Computational Modeling : Density Functional Theory (DFT) calculations to map energy barriers and transition states .

Q. How should researchers address contradictions in reported reaction yields or spectral data for this compound?

  • Methodological Answer :

  • Parameter Replication : Validate reaction conditions (temperature, solvent purity, catalyst batch) from literature.
  • Analytical Cross-Validation : Compare NMR data with synthesized reference standards and resolve discrepancies using 2D NMR (e.g., HSQC, HMBC) .
  • Collaborative Verification : Share samples with independent labs for spectral reproducibility checks.

Q. What role do computational methods play in predicting the reactivity or stability of this compound derivatives?

  • Methodological Answer :

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on stability and aggregation behavior.
  • Crystal Structure Prediction (CSP) : Use software like Mercury to correlate lattice energy with experimental crystallography data .

Q. What strategies are effective for evaluating the biological activity of this compound in pharmacological studies?

  • Methodological Answer :

  • In Vitro Assays : Screen for antioxidant activity via DPPH radical scavenging or cytotoxicity using MTT assays on cell lines.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methoxy or hydroxyl substitutions) and compare bioactivity profiles .
  • Metabolic Stability : Use liver microsome models to assess pharmacokinetic properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.